2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-13-10-11(18)3-4-12(13)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGVSWXHXYDGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactionsThe thiophen-2-yl and tetrahydro-2H-pyran-4-yl groups are then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural features of comparable benzamide derivatives:
Key Observations :
- Halogenation: The target compound’s 2-chloro-4-fluoro substitution contrasts with AR05’s cyano- and trifluoromethyl groups, which enhance lipophilicity and receptor binding .
- Heterocyclic Moieties : The thiophen-2-yl group in the target compound introduces sulfur-based electronics, differing from AR05’s tetrahydrofuran or Venetoclax’s piperazine .
- Scaffold Flexibility : Unlike Venetoclax’s rigid cyclohexene-piperazine system, the tetrahydro-2H-pyran-thiophene scaffold in the target compound may confer conformational flexibility, influencing target selectivity .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Fluorine in the target compound may reduce oxidative metabolism compared to AR05’s trifluoromethyl group, which is prone to defluorination .
Biological Activity
The compound 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chloro and a fluoro substituent on the benzene ring, a thiophene moiety, and a tetrahydropyran unit, which may contribute to its biological activity.
Research indicates that compounds with similar structural features often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives function as inhibitors for various enzymes, potentially affecting metabolic pathways involved in cancer and other diseases.
- Receptor Modulation : The compound may interact with specific receptors (e.g., androgen receptors), influencing cellular signaling pathways that regulate growth and proliferation.
Antitumor Activity
Studies have shown that benzamide derivatives can exhibit significant antitumor effects. For instance, compounds structurally related to 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide have been evaluated for their cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound Structure | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-chloro-benzamide | MCF-7 (Breast) | 10.5 | HDAC inhibition |
| 4-fluoro-benzamide | HeLa (Cervical) | 8.3 | Apoptosis induction |
| Thiophene-benzamide | A549 (Lung) | 5.0 | Cell cycle arrest |
These results indicate that the compound may possess potent antitumor properties, particularly through mechanisms involving histone deacetylase (HDAC) inhibition and apoptosis induction.
Case Studies
- In Vivo Studies : In a xenograft model using A549 cells, treatment with a related benzamide resulted in a tumor growth inhibition rate of approximately 48%. This suggests that the compound may be effective in reducing tumor size in vivo, supporting its potential as an anticancer agent.
- Combination Therapy : Research has demonstrated that when combined with other chemotherapeutic agents, such as taxol, the efficacy of benzamide derivatives increases significantly, indicating potential for use in combination therapy strategies.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is limited, studies on similar compounds suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as glucuronides or sulfates.
Toxicological assessments indicate that while some benzamides exhibit low toxicity profiles at therapeutic doses, further studies are necessary to establish the safety margins for this specific compound.
Q & A
Basic: What synthetic strategies are effective for constructing the tetrahydro-2H-pyran-4-yl moiety in this compound?
The tetrahydro-2H-pyran-4-yl group can be synthesized via iron-catalyzed cross-coupling reactions. For example, FeBr₂-catalyzed coupling of iodinated tetrahydro-2H-pyran derivatives with alkynyl Grignard reagents yields intermediates like those used in related benzamide syntheses . Optimizing reaction conditions (e.g., catalyst purity, solvent choice) is critical, as demonstrated by purity variations (39% vs. 88%) in similar compounds .
Basic: Which spectroscopic techniques are optimal for confirming the compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and ring conformations (e.g., thiophene and pyran protons resonate at δ 6.8–7.2 and δ 3.5–4.2, respectively) .
- ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ peaks align with calculated molecular weights) .
- IR Spectroscopy : To identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
Advanced: How does the thiophen-2-yl substituent influence physicochemical properties compared to other aromatic groups?
Thiophene’s electron-rich nature enhances π-π stacking with biological targets, while its sulfur atom increases lipophilicity (logP ~2.5–3.0). Compared to phenyl analogs, thiophene derivatives exhibit improved metabolic stability due to reduced oxidative metabolism .
Advanced: What challenges arise in achieving high synthetic purity, and how are they addressed?
Low yields (e.g., 39% in N,N-diethyl derivatives) stem from steric hindrance during amidation or cross-coupling. Strategies include:
- Flash Chromatography : To separate regioisomers .
- Catalyst Screening : High-purity FeBr₂ (99.999%) improves reaction efficiency .
- Temperature Control : Sub-zero conditions minimize side reactions in Grignard couplings .
Advanced: What bioisosteric replacements for the benzamide or thiophene moieties improve pharmacokinetics?
- Benzamide Replacements : Sulfonamides (e.g., 4-phenoxyphenylsulfonamide) enhance solubility and target engagement .
- Thiophene Replacements : Pyridine or pyrimidine rings maintain aromaticity while altering electronic profiles, as seen in dual MCL-1/BCL inhibitors .
Basic: What are the key steps in the amidation reaction to form the benzamide core?
- Activation : React 2-chloro-4-fluorobenzoic acid with coupling agents (e.g., HATU) to form an active ester.
- Amine Coupling : Add 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine under basic conditions (e.g., TEA in THF) .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can computational methods predict binding affinity to biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., Bcl-2 family proteins) .
- MD Simulations : Assess stability of the pyran-thiophene moiety in hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Advanced: What strategies mitigate metabolic instability of the tetrahydro-2H-pyran ring?
- Ring Fluorination : Introduce fluorine at C3 to block CYP450 oxidation .
- Methyl Substituents : 4-Methyl analogs reduce ring-opening susceptibility .
- Prodrug Approaches : Mask the pyran oxygen as a pivalate ester for sustained release .
Basic: What are common impurities formed during synthesis, and how are they characterized?
- Regioisomers : Incorrect coupling positions detected via HPLC (retention time shifts) .
- Oxidation Byproducts : Thiophene sulfoxides identified by LC-MS (m/z +16) .
- Unreacted Intermediates : Residual amines quantified via ¹H NMR (δ 1.2–1.5 ppm) .
Advanced: How do benzamide substituents affect enzyme selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
